

Application Notes and Protocols: Angiotensin II in Immunoassays

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Compound of Interest

Compound Name: *Delicious peptide*

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These application notes provide detailed protocols and technical information for the use of Angiotensin II in Western blot and Enzyme-Linked Immunosorbent Assay (ELISA) applications. Angiotensin II is a key effector peptide of the renin-angiotensin system, playing a crucial role in blood pressure regulation, fluid and electrolyte balance, and cardiovascular remodeling.^[1] Accurate quantification of Angiotensin II and analysis of its signaling pathways are vital for research in hypertension, heart failure, and kidney disease.

Angiotensin II in ELISA Assays

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying Angiotensin II levels in various biological samples, including serum, plasma, cell culture supernatants, and tissue homogenates.^{[2][3]} Commercially available ELISA kits are typically formatted as competitive or sandwich assays.

Quantitative Data from Commercial ELISA Kits

The following table summarizes the performance characteristics of representative Angiotensin II ELISA kits. Researchers should always refer to the specific kit manual for the most accurate and up-to-date information.

Kit Type	Assay Principle	Sample Types	Detection Range (pg/mL)	Sensitivity (pg/mL)	Intra-Assay Precision (CV%)	Inter-Assay Precision (CV%)
Human Angiotensin II ELISA Kit	Competitive	Serum, Plasma, other biological fluids	31.25 - 2000	18.75	< 10%	< 10%
Human Angiotensin II ELISA Kit	Sandwich	Serum, plasma, cell culture supernates, tissue homogenates	31.25 - 2000	Not Specified	< 8%	< 10%
Rat Angiotensin II ELISA Kit	Competitive	Serum, plasma	15.6 - 1000	7.8	< 12%	Not Specified
Angiotensin II ELISA Kit	Competitive	Plasma, serum	3.9 - 10,000	4.6	Not Specified	Not Specified

Experimental Protocol: Angiotensin II Competitive ELISA

This protocol provides a general workflow for a competitive ELISA. Specific volumes and incubation times may vary depending on the manufacturer's instructions.

Materials:

- Angiotensin II ELISA plate pre-coated with antibody

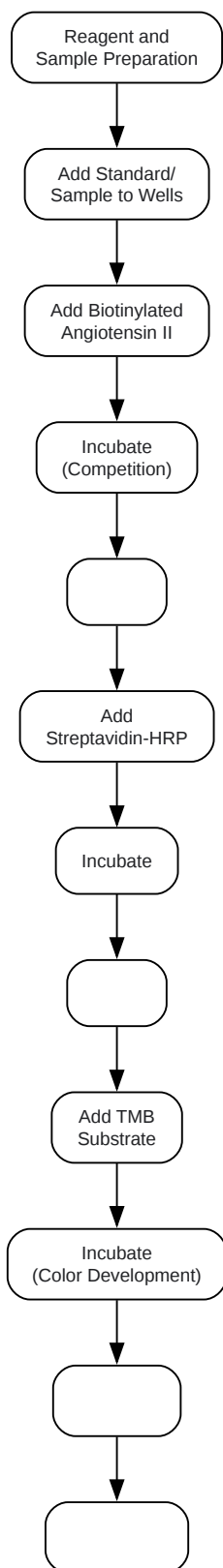
- Angiotensin II standard
- Biotinylated Angiotensin II
- Assay Diluent
- Wash Buffer
- Streptavidin-HRP
- TMB Substrate
- Stop Solution
- Microplate reader

Procedure:

- Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual.
- Standard and Sample Addition: Add 100 μ L of standard or sample to the appropriate wells.
- Biotinylated Peptide Addition: Add 100 μ L of biotinylated Angiotensin II to each well.
- Incubation: Incubate for 2.5 hours at room temperature.
- Washing: Aspirate and wash each well four times with Wash Buffer.
- Streptavidin-HRP Addition: Add 100 μ L of Streptavidin-HRP solution to each well.
- Incubation: Incubate for 45 minutes at room temperature.
- Washing: Repeat the wash step.
- Substrate Development: Add 100 μ L of TMB Substrate to each well and incubate for 30 minutes at room temperature in the dark.
- Reaction Termination: Add 50 μ L of Stop Solution to each well.

- Data Acquisition: Read the absorbance at 450 nm immediately.

Workflow for Competitive ELISA



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Caption: A generalized workflow for a competitive ELISA.

Angiotensin II in Western Blot Assays

Direct detection of the Angiotensin II peptide (approximately 1 kDa) via standard Western blotting is not feasible due to its small size. Instead, Western blot is a powerful technique to investigate the Angiotensin II signaling pathway by detecting its receptors (AT1 and AT2) and downstream signaling proteins.^[4]

Experimental Protocol: Western Blot for Angiotensin II Receptor (AT1)

This protocol provides a general procedure for detecting the AT1 receptor in cell lysates or tissue homogenates.

Materials:

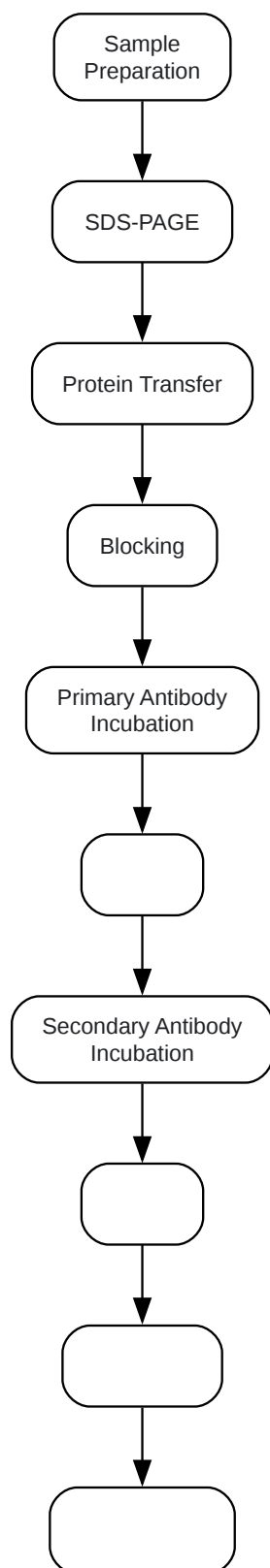
- Cell or tissue samples
- RIPA buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- PVDF or nitrocellulose membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody against AT1 receptor
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

- Imaging system

Procedure:

- **Sample Preparation:** Homogenize tissues or lyse cells in RIPA buffer. Determine protein concentration using a BCA assay.
- **SDS-PAGE:** Load 20-40 µg of protein per lane on an SDS-PAGE gel and separate by electrophoresis.
- **Protein Transfer:** Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- **Blocking:** Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** Incubate the membrane with the primary anti-AT1 receptor antibody (diluted in blocking buffer) overnight at 4°C.
- **Washing:** Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST).
- **Secondary Antibody Incubation:** Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
- **Washing:** Repeat the wash step.
- **Detection:** Apply the chemiluminescent substrate according to the manufacturer's instructions and capture the signal using an imaging system.

Workflow for Western Blot

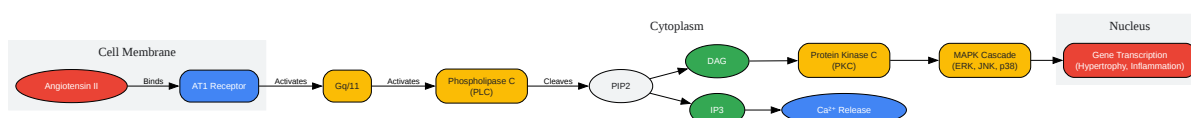


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Caption: A typical workflow for a Western blot experiment.

Angiotensin II Signaling Pathway

Angiotensin II binding to its primary receptor, the Angiotensin II Type 1 Receptor (AT1R), initiates a cascade of intracellular signaling events. This G-protein coupled receptor activates various downstream effectors, leading to diverse physiological and pathophysiological responses.



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Caption: Angiotensin II AT1 receptor signaling pathway.

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